

# Spectroscopic Profile of 5-O-Methyldalbergiphenol: A Technical Guide

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## Compound of Interest

Compound Name: 5-O-Methyldalbergiphenol

Cat. No.: B12093765

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For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the spectroscopic data for **5-O-Methyldalbergiphenol**, a neoflavonoid isolated from the heartwood of *Dalbergia melanoxylon*. The information presented here is crucial for the identification, characterization, and further investigation of this natural compound.

## Summary of Spectroscopic Data

The structural elucidation of **5-O-Methyldalbergiphenol** has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR experiments.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 5-O-Methyldalbergiphenol**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for 5-O-Methyldalbergiphenol

Position	Chemical Shift ( $\delta$ , ppm)
Data not available in search results	

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is essential for confirming the molecular formula of **5-O-Methyldalbergiphenol**.

- Molecular Formula:  $\text{C}_{16}\text{H}_{16}\text{O}_4$
- Molecular Weight: 272.29 g/mol
- Measured m/z: Data not available in search results

## Experimental Protocols

The spectroscopic data for **5-O-Methyldalbergiphenol** was obtained following the isolation of the compound from its natural source. While the complete, detailed experimental protocols from the original research papers were not fully accessible in the search results, a general methodology can be outlined based on standard practices for the analysis of natural products.

## General Isolation and Purification Workflow

The isolation of **5-O-Methyldalbergiphenol** from *Dalbergia melanoxylon* heartwood typically involves the following steps:

**Figure 1:** General workflow for the isolation of **5-O-Methyldalbergiphenol**.

## NMR Spectroscopy

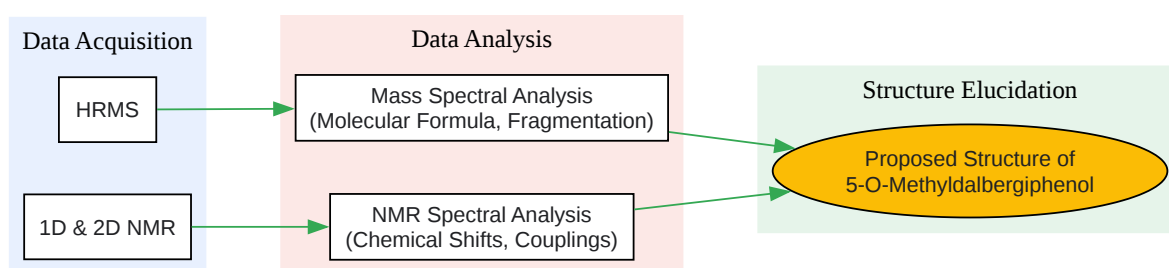
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated methanol ( $\text{CD}_3\text{OD}$ ), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used to acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment.

## Mass Spectrometry

Mass spectral data is generally acquired using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The data is collected in either positive or negative ion mode to determine the accurate mass of the molecular ion and to study its fragmentation pattern, which provides further structural information.

## Structure and Signaling

The precise signaling pathways and specific biological targets of **5-O-Methyldalbergiphenol** are not extensively detailed in the available search results. However, the structural elucidation process itself follows a logical workflow.



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**Figure 2:** Logical workflow for the structure elucidation of **5-O-Methyldalbergiphenol**.

Further research is required to fully characterize the spectroscopic properties and to explore the pharmacological potential of **5-O-Methyldalbergiphenol**. The data and protocols outlined in this guide provide a foundational resource for such future investigations.

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